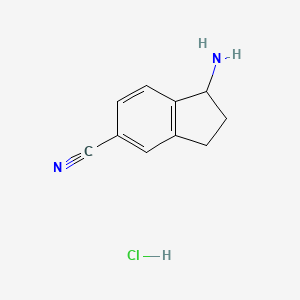

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

Description

Historical Context and Discovery

The synthesis of 1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride emerged from broader efforts to functionalize indene derivatives for applications in medicinal chemistry. Indene-based scaffolds gained prominence in the mid-20th century due to their structural similarity to natural products and ability to modulate biological targets . The specific development of this compound likely arose from methodologies targeting amino-substituted indenes, such as microwave-assisted cyclization and Strecker-type reactions .

Early synthetic routes for related indene derivatives involved Friedel-Crafts acylation and reductions using agents like lithium aluminium hydride . Modern protocols, such as those described in patent CN105237416A, utilize microwave irradiation to enhance reaction efficiency and yield, reflecting advancements in green chemistry . The hydrochloride form improves stability and solubility, making it preferable for laboratory handling .

| Key Synthetic Milestones | References |

|---|---|

| Development of indene functionalization methods | |

| Microwave-assisted cyclization techniques | |

| Stabilization as hydrochloride salt |

Significance in Organic Chemistry Research

This compound’s significance lies in its dual functional groups—amino and nitrile —which enable diverse reactivity:

- Nitrile Group : Participates in nucleophilic additions, hydrolyzes to carboxylic acids or amides, and serves as a precursor for heterocycles like tetrazoles .

- Amino Group : Facilitates Schiff base formation, salt generation, and coordination chemistry, broadening utility in catalysis and drug design .

Its indene backbone introduces rigidity, mimicking bioactive scaffolds found in natural products. For example, similar dihydroindenes have been explored as kinase inhibitors, such as Discoidin Domain Receptor 1 (DDR1) antagonists, highlighting its potential in therapeutic agent development . Additionally, the compound’s planar structure allows for π-π stacking interactions, relevant in materials science for designing organic semiconductors .

Position Within Indene Derivative Classification

Indene derivatives are classified based on saturation and substituent patterns. This compound belongs to the dihydroindene subclass, characterized by partial saturation of the bicyclic system, and further categorized as a 1-amino-5-cyano derivative . Comparative analysis with related structures reveals its uniqueness:

The hydrochloride salt distinguishes it from neutral indene amines, improving crystallinity and handling. Its placement within the indene family underscores its role as a bridge between simple hydrocarbons and complex bioactive molecules, enabling tailored modifications for specific applications .

Properties

IUPAC Name |

1-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(9)12;/h1,3,5,10H,2,4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHYVKYSUSWVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation and Debenzylation

In related synthetic routes (e.g., for the 4-carbonitrile analog), catalytic hydrogenation using palladium on carbon (Pd/C) or palladium hydroxide on carbon catalysts is employed to reduce imine intermediates and remove protecting groups such as benzyl groups. This step is conducted in solvents like ethyl acetate or trifluoroacetic acid at temperatures ranging from 25 to 75°C under hydrogen gas pressure (e.g., 5 kg hydrogen in an autoclave) for 8-10 hours, achieving high yields and purity.

Formation of Hydrochloride Salt

The free amine is converted into the hydrochloride salt by treatment with hydrochloric acid or other inorganic/organic acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid). This step improves the compound's stability and facilitates purification. For instance, refluxing the amine in trifluoroacetic acid at 70-75°C for 16 hours followed by acid-base extraction and crystallization yields the hydrochloride salt with high purity (HPLC purity >98%).

Industrial and Laboratory Scale Conditions

Reaction Conditions Summary

| Step | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Amination | Ammonia or amines | Variable | Ambient to 40-50 | Hours to days | May require base or catalyst |

| Nitrile Introduction | Cyanogen bromide, sodium cyanide | Aprotic solvents | Ambient to reflux | Hours | Controlled anhydrous conditions |

| Catalytic Hydrogenation | Pd/C or Pd(OH)₂/C | Ethyl acetate, TFA | 25-75 | 8-10 hours | Hydrogen gas pressure used |

| Hydrochloride Salt Formation | HCl, trifluoroacetic acid, p-TsOH | TFA, ethyl acetate | 70-75 (reflux) | 16 hours | Followed by extraction and crystallization |

Purification Techniques

- Crystallization from solvents such as ethyl acetate or ethanol/water mixtures is commonly used to isolate the hydrochloride salt.

- Chromatography (silica gel column chromatography) with solvent gradients (e.g., dichloromethane/methanol) can be employed for purification in research settings.

- Filtration and washing with solvents like ethyl acetate ensure removal of catalyst residues and impurities.

Analytical Data for Validation

| Technique | Key Features for this compound | Typical Observations |

|---|---|---|

| Infrared (IR) | –NH₂ stretch near 3450 cm⁻¹, nitrile (–CN) stretch near 2200 cm⁻¹ | Confirms amino and nitrile groups |

| LC-MS (APCI) | Molecular ion peak m/z 203 [M+H]⁺ (Molecular weight ~202.67 g/mol) | Confirms molecular weight |

| Chiral HPLC | Enantiomeric purity >99% (if chiral synthesis involved) | Optical purity and stereochemistry |

| Melting Point | Consistent with hydrochloride salt form | Confirms salt formation |

Research Findings and Improvements

Recent patents describe improved processes for the synthesis of related amino-indene carbonitrile compounds using optimized bases (e.g., sodium hydroxide), catalysts (Pd/C), and solvents (trifluoroacetic acid) to maximize yield and purity.

Enzymatic transaminase-catalyzed stereoselective synthesis has been reported for related compounds, offering greener and more selective routes, though specific to the 4-carbonitrile analog.

Novel condensation and decarboxylation methods for related indene carbonitriles have been developed, expanding the synthetic toolbox for these compounds.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride has diverse applications across multiple scientific domains:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex organic compounds and can act as a reagent in various chemical reactions.

Biology

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, such as monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative disorders like Parkinson's disease .

Medicine

- Therapeutic Potential: Research indicates its potential use in developing treatments for neurological disorders and cancer due to its biological activity .

- Neurological Disorders: As a MAO-B inhibitor, it may enhance dopaminergic signaling, beneficial for conditions like Parkinson's disease.

- Antitumor Activity: Preliminary studies suggest cytotoxic effects against various cancer cell lines, warranting further exploration into its anticancer properties.

Industry

- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Case Studies and Research Findings

Case Study: Neuroprotective Effects

A study highlighted the role of 1-amino-2,3-dihydro-1H-indene derivatives as neuroprotective agents by demonstrating their ability to inhibit MAO-B activity effectively. This inhibition leads to increased dopamine levels in the brain, suggesting potential benefits in treating Parkinson's disease .

Case Study: Anticancer Activity

Research has shown that compounds similar to 1-amino-2,3-dihydro-1H-indene can suppress tumor growth in pancreatic cancer models. These findings indicate that further investigation into its structure could lead to novel cancer therapies .

Mechanism of Action

The mechanism of action of 1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Compound A : (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile

- Key Differences: The cyano group is at position 4 instead of 4.

- Synthesis : Produced via transaminase-mediated enzymatic synthesis with 100% enantiomeric purity and yield, surpassing traditional multi-step chemical methods in efficiency .

- Applications : Serves as a chiral intermediate for APIs targeting neurological and metabolic disorders .

Compound B : (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Compound C : Ethyl 1-Amino-5-Bromo-4-Fluoro-2,3-dihydro-1H-indene-1-carboxylate Hydrochloride

- Key Differences : Bromo and fluoro substituents at positions 5 and 4, respectively, with an ester group at position 1.

- Properties : Molecular weight = 337.61 g/mol; CAS 2089649-44-3.

- Applications : Explored in radiopharmaceuticals due to halogenated aromatic systems .

Pharmacological and Industrial Relevance

- Psychoactive Derivatives: Analogous cathinone derivatives (e.g., indapyrophenidone) share the indene backbone and are monitored as new psychoactive substances (NPS) due to stimulant effects .

- Intermediate Utility: The cyano group in the target compound enhances polarity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl scaffolds .

- Hazard Profile: Similar halogenated or nitrile-containing compounds (e.g., 2-(dimethylamino)acetonitrile) are classified as highly toxic, necessitating stringent safety protocols during handling .

Biological Activity

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHClN

- Molecular Weight : 194.66 g/mol

- Appearance : Colorless powdery crystals

- Melting Point : 177.5 - 179 °C

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme crucial for the metabolism of neurotransmitters like dopamine. This inhibition can lead to increased dopamine levels, which is beneficial for treating neurodegenerative diseases such as Parkinson's disease .

- Receptor Binding : The compound interacts with various cellular receptors, modulating signaling pathways that are critical for numerous physiological processes.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Neurological Disorders : Its role as a MAO-B inhibitor suggests potential in treating conditions like Parkinson's disease and depression by enhancing dopaminergic signaling .

- Antitumor Activity : Preliminary studies indicate cytotoxic effects in various cancer cell lines, suggesting further exploration into its anticancer properties .

Study on MAO-B Inhibition

A study conducted on the compound demonstrated significant inhibition of MAO-B activity in vitro. The results indicated that at a concentration of 10 µM, the compound reduced MAO-B activity by approximately 70%, comparable to established inhibitors like Rasagiline.

Cytotoxicity Assessment

In another investigation assessing cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC values of 15 µM and 20 µM, respectively. These results suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells .

Data Table: Comparative Biological Activity

| Compound Name | Activity Type | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 1-amino-2,3-dihydro-1H-indene-5-carbonitrile HCl | MAO-B Inhibition | 10 | Enzyme inhibition |

| Rasagiline | MAO-B Inhibition | 10 | Irreversible MAO-B inhibition |

| Selegiline | MAO-B Inhibition | 15 | Neuroprotective effects |

| 2-Amino-3-cyano-dihydroindol-5-one | Cytotoxicity | 15 | Induces apoptosis in cancer cells |

Q & A

Q. Table 1: Typical Spectral Data for Validation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| IR (KBr) | 3450 cm⁻¹ (–NH₂), 2200 cm⁻¹ (–CN) | |

| LCMS (APCI) | m/z 203 [M+H]⁺ (theoretical MW: 202.67 g/mol) |

How should researchers characterize this compound to confirm structural integrity?

Basic Research Question

A multi-technique approach is essential:

- NMR : ¹H NMR (DMSO-d6) should show aromatic protons (δ 6.8–7.2 ppm), dihydroindene CH₂ (δ 2.8–3.2 ppm), and amine protons (broad singlet, δ 4.5–5.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion and isotopic pattern .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .

What safety protocols are critical during handling?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste services .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the nitrile group .

How can researchers optimize analytical methods for quantifying trace impurities?

Advanced Research Question

- HPLC Method Development : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Detect impurities (e.g., deaminated byproducts) at 254 nm .

- Forced Degradation Studies : Expose to heat (60°C), light (UV, 48 hr), and acidic/alkaline conditions to identify degradation products. Correlate with stability-indicating assays .

What strategies address stability challenges in aqueous solutions?

Advanced Research Question

- pH-Dependent Stability : The hydrochloride salt is stable at pH 2–4 but hydrolyzes above pH 6. Use buffered solutions (e.g., citrate buffer) for in vitro studies .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent clumping and moisture uptake .

How can structure-activity relationships (SAR) guide derivative design?

Advanced Research Question

- Core Modifications : Compare with analogs like (S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride . Replace –CN with –COOR to assess bioactivity shifts.

- Amine Substitutions : Introduce bulkier groups (e.g., isopropyl) to evaluate steric effects on receptor binding .

How to resolve contradictions in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.